- Fluorination of polystyrene by elemental fluorine in liquid media, Journal of Fluorine Chemistry, 2021, 246, 109777

Cas no 355-25-9 (Perflubutane)

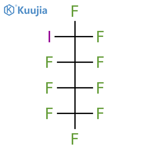

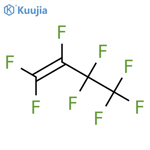

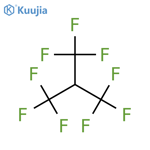

Perflubutane structure

商品名:Perflubutane

Perflubutane 化学的及び物理的性質

名前と識別子

-

- Perflubutane

- 1,1,1,2,2,3,3,4,4,4-decafluorobutane

- PERFLUORO-N-BUTANE

- Butane,decafluoro

- CEA 410

- DECAFLUOROBUTANE

- EINECS 206-580-3

- FC 3110

- n-perfluorobutane

- Perfluorobutane

- Sonazoid

- decafluoro-butan

- decafluoro-butane

- 1,1,1,2,2,3,3,4,4,4-Decafluoro-butane

- perflubutano

- HSDB 7868

- Sonazoid (TN)

- perflubutanum

- 355-25-9

- CHEBI:134964

- Perflubutane [USAN:INN]

- AKOS015852695

- CHEMBL2104979

- Q3375325

- PERFLUBUTANE [MART.]

- PERFLUBUTANE [WHO-DD]

- Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro-

- PF 5040

- D05440

- MFCD00042080

- InChI=1/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)1

- PFC 31-10

- PERFLUBUTANE [INN]

- AI 700

- Perflubutane (JAN/USAN/INN)

- DTXSID5059876

- NC 100100

- NS00003977

- 1,1,1,2,2,3,3,4,4,4-Decafluorobutane #

- DB12821

- PERFLUBUTANE [JAN]

- AI-700

- SCHEMBL111514

- FT-0624477

- Butane, decafluoro-

- SE4TWR0K2C

- PERFLUBUTANE [USAN]

- UNII-SE4TWR0K2C

- DB-048827

-

- MDL: MFCD00042080

- インチ: 1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14

- InChIKey: KAVGMUDTWQVPDF-UHFFFAOYSA-N

- ほほえんだ: C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F

計算された属性

- せいみつぶんしりょう: 237.98400

- どういたいしつりょう: 237.984032

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1,517 g/cm3

- ゆうかいてん: -84,5°C

- ふってん: -2 °C

- フラッシュポイント: 4.2°C

- 屈折率: 1.2482 (estimate)

- PSA: 0.00000

- LogP: 3.38160

- ようかいせい: 使用できません

Perflubutane セキュリティ情報

Perflubutane 税関データ

- 税関コード:2903399090

- 税関データ:

中国税関コード:

2903399090概要:

290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Perflubutane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB103594-100 g |

Perfluoro-n-butane, 98%; . |

355-25-9 | 98% | 100 g |

€526.00 | 2023-07-20 | |

| abcr | AB103594-25 g |

Perfluoro-n-butane, 98%; . |

355-25-9 | 98% | 25 g |

€274.00 | 2023-07-20 | |

| abcr | AB103594-25g |

Perfluoro-n-butane, 98%; . |

355-25-9 | 98% | 25g |

€343.30 | 2025-02-18 | |

| abcr | AB103594-250g |

Perfluoro-n-butane, 98%; . |

355-25-9 | 98% | 250g |

€1016.50 | 2024-06-13 | |

| Apollo Scientific | PC5884-900g |

Perfluorobutane (FC-31-10) |

355-25-9 | 900g |

£801.00 | 2022-10-09 | ||

| Apollo Scientific | PC5884-2.2Kg |

Perfluorobutane (FC-31-10) |

355-25-9 | 2.2Kg |

£1,220.00 | 2022-10-09 | ||

| Apollo Scientific | PC5884-250g |

Perfluorobutane (FC-31-10) |

355-25-9 | 98% | 250g |

£804.00 | 2024-05-22 | |

| abcr | AB103594-100g |

Perfluoro-n-butane, 98%; . |

355-25-9 | 98% | 100g |

€782.40 | 2025-02-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001836-100g |

Perfluoro-n-butane |

355-25-9 | 97% | 100g |

4681.0CNY | 2021-07-13 | |

| Apollo Scientific | PC5884-25g |

Perfluorobutane (FC-31-10) |

355-25-9 | 98% | 25g |

£170.00 | 2024-05-22 |

Perflubutane 合成方法

合成方法 1

はんのうじょうけん

1.1R:F2, 120 min, 20°C

リファレンス

合成方法 2

はんのうじょうけん

1.1R:XeF2, S:460-73-1, 6 h, 36-41°C; overnight, 20°C

2.1S:460-73-1, S:CH2Cl2, 1 h, -55°C

3.1S:THF, 14 h, -65°C

2.1S:460-73-1, S:CH2Cl2, 1 h, -55°C

3.1S:THF, 14 h, -65°C

リファレンス

- A widely applicable synthetic approach to alk-1-yn-1-yl(polyfluoroorganyl)odonium salts [(RC≡C)(R')I][BF4], Zeitschrift fuer Anorganische und Allgemeine Chemie, 2008, 634(1), 82-86

合成方法 3

はんのうじょうけん

1.1R:CsF, R:

リファレンス

- The synthesis of perfluoroamine using nitrogen trifluoride, Journal of Fluorine Chemistry, 2000, 101(1), 15-17

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

1.1R:CoF3, R:CaF2

リファレンス

- Free radical chemistry. Part 5. A new approach to the synthesis of perfluorinated ethers, Journal of Fluorine Chemistry, 1985, 29(3), 323-39

Perflubutane Raw materials

- Butane,1,1,1,2,3,3-hexafluoro-4-methoxy-

- Borane, difluoro(3,3,3-trifluoro-1-propynyl)-

- Perfluorobutyliodide

- Peroxide,bis(2,2,3,3,3-pentafluoro-1-oxopropyl)

Perflubutane Preparation Products

- Cyclopentane,1,1,2,2,3,3,4,4,5,5-decafluoro- (376-77-2)

- 1-Butene,1,1,2,3,3,4,4,4-octafluoro- (357-26-6)

- Hexafluoro-2-butyne (692-50-2)

- 3,3,3-trifluoro-1-iodoprop-1-yne (39130-85-3)

- pentafluoroethane (354-33-6)

- 1-Propene,1,1,3,3,3-pentafluoro- (690-27-7)

- 2-trifluoromethyl-1,1,1,3,3,3-hexafluoropropane (382-24-1)

- Perflubutane (355-25-9)

- Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-(trifluoromethoxy)- (559-29-5)

- 2-Butanamine, N,N,1,1,1,2,3,3,4,4,4-undecafluoro- (260273-90-3)

Perflubutane 関連文献

-

1. Upper critical solution temperature of perfluoro-n-alkane and n-alkane mixturesC. L. Young Trans. Faraday Soc. 1969 65 2639

-

V. Dichiarante,R. Milani,P. Metrangolo Green Chem. 2018 20 13

-

Lauren J. Delaney,Selin Isguven,John R. Eisenbrey,Noreen J. Hickok,Flemming Forsberg Mater. Adv. 2022 3 3023

-

Javier Hernández-Gil,Marta Braga,Bethany I. Harriss,Laurence S. Carroll,Chee Hau Leow,Meng-Xing Tang,Eric O. Aboagye,Nicholas J. Long Chem. Sci. 2019 10 5603

-

5. 715. The addition of free radicals to unsaturated systems. Part IV. The direction of radical addition to hexafluoropropene.R. N. Haszeldine J. Chem. Soc. 1953 3559

355-25-9 (Perflubutane) 関連製品

- 355-37-3(1H-Perfluorohexane)

- 307-59-5(perfluorododecane)

- 307-62-0(perfluorotetradecane)

- 355-42-0(Perfluorohexanes (Mixture of Isomers))

- 375-96-2(perfluorononane)

- 678-26-2(Perfluoro-n-pentane)

- 138495-42-8(1,1,1,2,2,3,4,5,5,5-Decafluoropentane)

- 307-34-6(Perfluorooctane)

- 335-57-9(Hexadecafluoroheptane)

- 680-15-9(Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:355-25-9)Perflubutane

清らかである:99%/99%

はかる:25g/100g

価格 ($):260.0/452.0